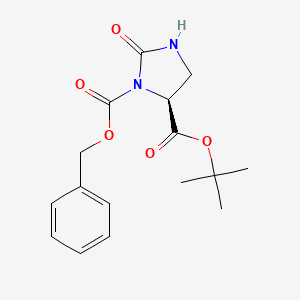![molecular formula C14H16N2O2 B2983198 methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate CAS No. 957010-45-6](/img/structure/B2983198.png)
methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with the molecular formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . This compound is a derivative of pyrazole that contains two methyl substituents .
Synthesis Analysis
The synthesis of this compound involves the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF . A mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide is dissolved in tetrahydrofuran and stirred at reflux for 2 hours . The resulting suspension is then allowed to cool to room temperature .Molecular Structure Analysis
The molecular structure of this compound has been determined by single-crystal X-ray diffraction . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
The compound has been found to be able to oxidize the catechol substrate . Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities . The copper (II)-based complexes showed better reactions rates than those based on other metals .Applications De Recherche Scientifique
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, including derivatives similar to methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate, using density functional theory (DFT) highlighted their potential activity as corrosion inhibitors. This research elucidates the inhibition efficiencies and reactive sites of these compounds, suggesting their utility in protecting metals from corrosion. The study's findings align with experimental data, offering insights into their application in materials science and engineering (Wang et al., 2006).
Antimicrobial and Antitumor Activities
Research into pyrazolopyridine derivatives, which share structural motifs with this compound, has shown promising antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis facilitated the creation of these compounds, which exhibited significant antitumor activity against liver and breast cell lines, as well as antibacterial and antifungal effects (El‐Borai et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, akin to the subject compound, was thoroughly investigated through a combined experimental and theoretical approach. This study explored their geometric and electronic properties, offering a foundation for their use in developing coordination chemistry and potentially in the creation of novel materials (Khan et al., 2020).
Coordination Chemistry
Synthesis and structure studies of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions reveal the potential of pyrazole derivatives in forming complexes that could be significant in catalysis, material science, and possibly medical applications. This research underlines the versatility of pyrazole compounds in coordination chemistry (Budzisz et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their diverse pharmacological effects
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities
Action Environment
It’s known that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds
Propriétés
IUPAC Name |
methyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-12-4-6-13(7-5-12)14(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUIJAALFPMATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)
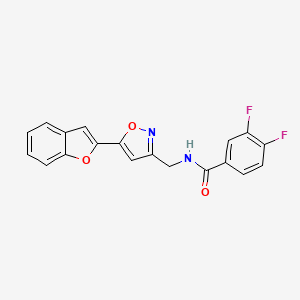

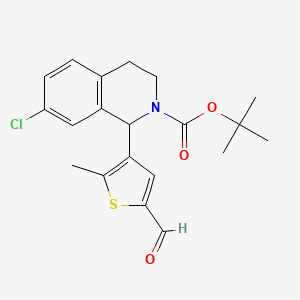
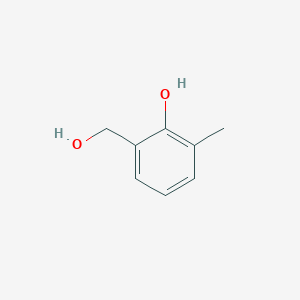
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2983129.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)
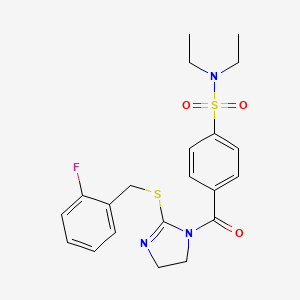
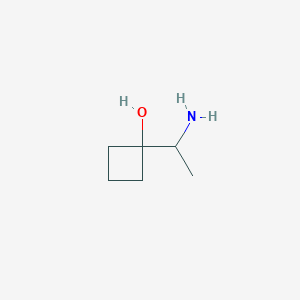
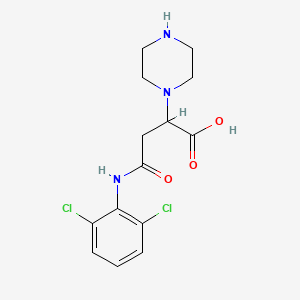
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
